

Application Notes for Npp3-IN-1: An ENPP3 Inhibitor

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Compound of Interest

Compound Name: *Npp3-IN-1*

Cat. No.: *B15137028*

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Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1][2] ENPP3 catalyzes the hydrolysis of adenosine triphosphate (ATP) and other nucleotides to produce adenosine monophosphate (AMP).[1] This activity is critical in various physiological and pathological processes. In the tumor microenvironment, the subsequent conversion of AMP to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73) can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[1] Consequently, ENPP3 has emerged as a promising therapeutic target for cancer immunotherapy.[3] **Npp3-IN-1** is a potent and selective small molecule inhibitor of ENPP3, designed for in vitro studies to investigate the role of ENPP3 in various biological systems.

Mechanism of Action

Npp3-IN-1 competitively inhibits the phosphodiesterase activity of ENPP3. By blocking the hydrolysis of extracellular ATP, **Npp3-IN-1** prevents the production of AMP, thereby reducing the substrate available for conversion to adenosine. This leads to a decrease in immunosuppressive adenosine in the local environment, which can enhance anti-tumor immune responses. The inhibition of ENPP3 may also impact other signaling pathways regulated by purinergic receptors.

Applications

- **Enzyme Inhibition Assays:** Determination of the inhibitory potency (IC₅₀) of **Npp3-IN-1** against purified ENPP3 enzyme.
- **Cell-Based Assays:** Evaluation of the effect of **Npp3-IN-1** on the activity of cellular ENPP3 and its downstream consequences, such as adenosine production and immune cell activation.
- **Cancer Research:** Investigation of the role of ENPP3 in cancer cell proliferation, migration, and resistance to therapy.
- **Immunology Research:** Studying the impact of ENPP3 inhibition on immune cell function, including the activation of T cells and the polarization of macrophages.

Quantitative Data Summary

The following tables summarize the key in vitro characteristics of **Npp3-IN-1**.

Table 1: In Vitro Inhibitory Activity of **Npp3-IN-1** against ENPP Isoforms

Enzyme	IC ₅₀ (nM)	Selectivity vs. ENPP3
Human ENPP3	15.2 ± 2.1	-
Human ENPP1	875.6 ± 45.3	57.6-fold
Mouse ENPP3	25.8 ± 3.5	0.6-fold

Table 2: In Vitro Cellular Activity of **Npp3-IN-1**

Cell Line	Assay Type	Endpoint	IC ₅₀ (nM)
HEK293-hENPP3	ENPP3 Activity	AMP Production	32.5 ± 4.7
MDA-MB-231	Adenosine Production	Extracellular Adenosine	45.1 ± 6.2
Jurkat T-cells	Co-culture with cancer cells	IL-2 Production	68.9 ± 8.1

Experimental Protocols

Protocol 1: In Vitro ENPP3 Enzyme Inhibition Assay (Biochemical Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of **Npp3-IN-1** against purified recombinant human ENPP3 enzyme using a commercially available assay kit that measures the production of AMP.

Materials:

- Recombinant Human ENPP3 enzyme
- Transcreener® AMP²/GMP² Assay Kit (or similar)
- **Npp3-IN-1**
- ATP (substrate)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
- 384-well microplates, black, low-volume
- Plate reader capable of fluorescence polarization detection

Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of **Npp3-IN-1** in 100% DMSO. Create a serial dilution series of **Npp3-IN-1** in Assay Buffer, typically ranging from 100 µM to 0.1 nM.
- **Enzyme Preparation:** Dilute the recombinant human ENPP3 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
- **Assay Reaction:**

- Add 2.5 μ L of the **Npp3-IN-1** serial dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
- Add 5 μ L of the diluted ENPP3 enzyme to each well.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 2.5 μ L of ATP substrate at a concentration equal to its K_m value.
- Incubate for 60 minutes at 37°C.
- Detection:
 - Stop the reaction and detect the generated AMP by adding 10 μ L of the Transcreener® AMP²/GMP² detection mix (containing AMP² antibody and tracer).
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Npp3-IN-1** relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based ENPP3 Activity Assay

This protocol outlines a method to measure the activity of ENPP3 in live cells using a fluorogenic substrate.

Materials:

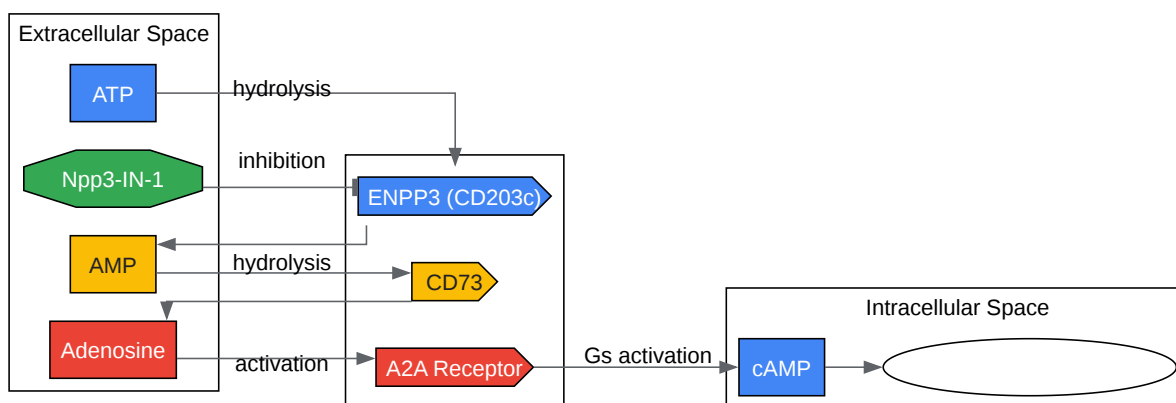
- Cells expressing ENPP3 (e.g., HEK293 cells overexpressing human ENPP3 or a cancer cell line with high endogenous expression)
- ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) containing a fluorogenic substrate.
- **Npp3-IN-1**
- Cell culture medium
- 96-well, clear-bottom, black-walled microplates
- Fluorescence plate reader (excitation/emission ~485/520 nm)

Procedure:

- Cell Seeding: Seed the ENPP3-expressing cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of **Npp3-IN-1** in cell culture medium.
 - Remove the culture medium from the wells and replace it with 100 µL of the **Npp3-IN-1** dilutions or vehicle control.
 - Incubate for 1 hour at 37°C.
- Enzyme Activity Measurement:
 - Add 10 µL of the fluorogenic ENPP3 substrate to each well.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
- Data Analysis:

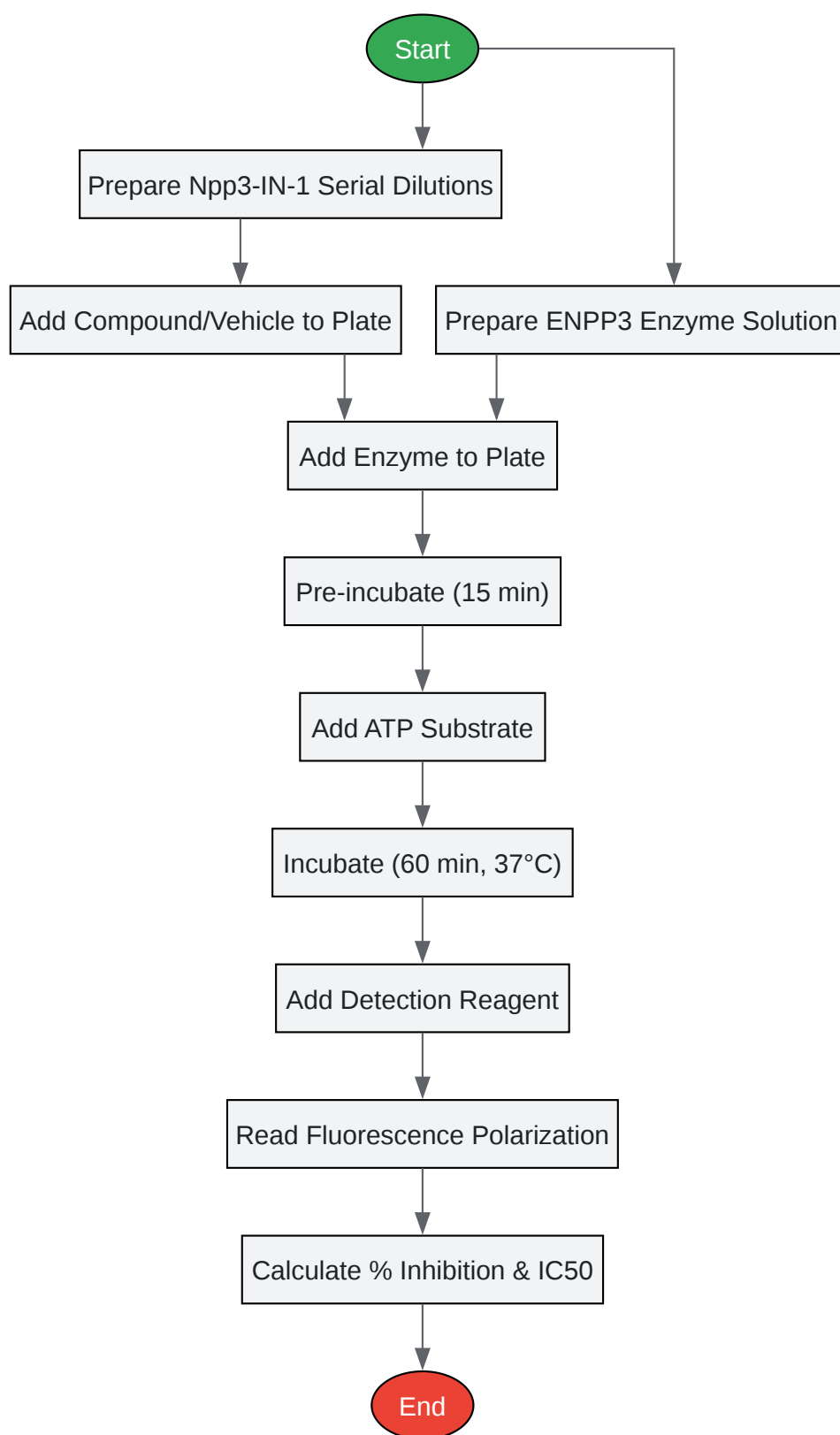
- Subtract the background fluorescence from wells containing medium only.
- Calculate the percent inhibition of ENPP3 activity for each **Npp3-IN-1** concentration relative to the vehicle-treated cells.
- Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Visualizations



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Caption: ENPP3 signaling pathway and mechanism of **Npp3-IN-1** inhibition.



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Caption: Workflow for ENPP3 biochemical IC₅₀ determination.

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References

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